molecular formula C23H23NO B12516003 3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one CAS No. 716377-23-0

3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one

Cat. No.: B12516003
CAS No.: 716377-23-0
M. Wt: 329.4 g/mol
InChI Key: CXCFMSKHGHJXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one is a substituted propan-1-one derivative featuring a benzylamino group at the C3 position, a 4-methylphenyl substituent, and a phenyl ketone moiety. The presence of aromatic substituents (benzyl, 4-methylphenyl, and phenyl) contributes to its hydrophobic character and may influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

716377-23-0

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

3-(benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C23H23NO/c1-18-12-14-20(15-13-18)22(24-17-19-8-4-2-5-9-19)16-23(25)21-10-6-3-7-11-21/h2-15,22,24H,16-17H2,1H3

InChI Key

CXCFMSKHGHJXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one, also known as a synthetic cathinone, is a compound that has garnered attention due to its structural similarities to other psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18_{18}H22_{22}N
  • Molecular Weight : 270.38 g/mol
  • CAS Number : 128814-77-7

This structure features a benzylamino group and a 4-methylphenyl moiety, contributing to its biological activity.

Research indicates that synthetic cathinones, including this compound, primarily act as monoamine reuptake inhibitors. They inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of amphetamines and other stimulants.

Pharmacological Effects

The pharmacological effects of this compound are primarily stimulant in nature. Studies have documented various effects including:

  • Euphoria : Users often report feelings of intense pleasure.
  • Increased Energy : The compound can lead to heightened alertness and energy levels.
  • Sympathomimetic Effects : These include increased heart rate, blood pressure, and body temperature.

Toxicity and Side Effects

While the stimulant effects are notable, the compound is also associated with significant risks. Adverse effects reported in users include:

  • Psychosis : Symptoms such as paranoia and hallucinations.
  • Cardiovascular Issues : Increased risk of tachycardia and hypertension.
  • Neurological Effects : Potential for seizures or other neurological disturbances.

Case Studies

Several case studies have documented the acute effects of this compound in clinical settings:

  • Case Study A : A young adult presented with severe agitation and tachycardia after consuming a synthetic cathinone product containing this compound. Treatment involved benzodiazepines for sedation and monitoring vital signs.
  • Case Study B : An emergency room report highlighted a patient experiencing psychotic symptoms after ingestion. The patient required antipsychotic medication for stabilization.

These cases illustrate the potential for serious health complications associated with use.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for dopamine transporters (DAT) and serotonin transporters (SERT). The binding affinities are comparable to those observed with other known stimulants.

CompoundDAT Binding Affinity (nM)SERT Binding Affinity (nM)
This compound3050
Mephedrone2545
Methamphetamine2040

In Vivo Studies

Animal studies have shown that administration of this compound leads to increased locomotor activity, which is indicative of stimulant properties. Behavioral assays further confirmed its role as a potent stimulant.

Comparison with Similar Compounds

3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c)

  • Substituents : 4-Chlorophenyl at the ketone position.
  • Synthesis : Prepared from 4-chloro-N-methoxy-N-methylbenzamide with a 41% yield as a yellow oil.
  • Spectroscopy : Characteristic $ ^1H $-NMR signals at δ 7.80–7.30 (aromatic protons) and δ 4.10 (CH$_2$-N).

3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (1d)

  • Substituents : Naphthalen-2-yl at the ketone position.
  • Synthesis : 55% yield as a yellow solid (m.p. 66–69°C).
  • Physical State : Solid form due to enhanced π-π stacking from the naphthyl group, contrasting with the oily state of the 4-methylphenyl analog.
  • Implication : Bulky substituents may improve crystallinity but reduce solubility .

3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (1e)

  • Substituents : Thiophen-2-yl at the ketone position.
  • Synthesis : 55% yield as a yellow oil.

1-(Benzylamino)-4,4-dimethylpentan-3-one (1f)

  • Substituents : Aliphatic 4,4-dimethylpentan-3-one backbone.
  • Synthesis : 69% yield as a yellow oil.
  • Reactivity : The aliphatic ketone may exhibit reduced conjugation and stability compared to aromatic ketones like the target compound .

Substituted Propan-1-one Derivatives with Modified Aromatic Groups

3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b)

  • Substituents: 4-Methoxyphenyl and phenylamino groups.
  • Elemental Analysis : C, 68.12%; H, 4.63%; N, 3.78%.

3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c)

  • Substituents: 2-Chlorophenyl and 4-nitrophenylamino groups.
  • Reactivity : The nitro group introduces strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways but reduce solubility .

Heterocyclic and Selenium-Containing Analogues

3-(4-Methylphenyl)-1-phenyl-3-(4,5,6,7-tetrahydro-1,2,3-benzoselenadiazol-4-yl)propan-1-one

  • Substituents : Benzoseleonadiazolyl group.
  • Implication : The selenium atom may confer unique redox properties and enhance biological activity, though it also introduces synthetic complexity .

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Data for Selected Compounds

Compound Substituents (R) Yield (%) Physical State Key Spectral Features ($ ^1H $-NMR) Reference
Target Compound 4-Methylphenyl N/A Not reported Expected aromatic δ 7.20–7.50, CH$_2$-N δ ~4.10
1c 4-Chlorophenyl 41 Yellow oil Aromatic δ 7.80–7.30, CH$_2$-N δ 4.10
1d Naphthalen-2-yl 55 Yellow solid Aromatic δ 8.30–7.40, CH$_2$-N δ 4.20
4b 4-Methoxyphenyl N/A Not reported Literature-matched data
Benzoseleonadiazolyl derivative Benzoseleonadiazolyl N/A Not reported Selenium-specific shifts (e.g., δ 3.50–3.80)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.